molecular formula C17H22ClNOS B2532476 2-Thiopheneethanamine, N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-, hydrochloride CAS No. 1232344-35-2

2-Thiopheneethanamine, N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-, hydrochloride

Cat. No.: B2532476
CAS No.: 1232344-35-2
M. Wt: 323.88
InChI Key: BNVOOCGMHFSIKN-UQKRIMTDSA-N
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Description

2-Thiopheneethanamine, N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-, hydrochloride is a chemical compound known for its diverse applications in scientific research. As a hydrochloride salt, it is typically found in a crystalline form, enhancing its stability and solubility for various uses.

Biochemical Analysis

Biochemical Properties

2-Thiopheneethanamine, N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-, hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to bind to specific receptors and enzymes, influencing their activity. For instance, it has been observed to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters . The interaction with MAO can lead to altered levels of neurotransmitters, impacting various physiological processes.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of G-protein coupled receptors (GPCRs), which play a pivotal role in cell signaling . Additionally, it can affect the expression of genes involved in neurotransmitter synthesis and degradation, thereby impacting cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, altering their conformation and activity. For example, its interaction with MAO leads to enzyme inhibition, resulting in increased levels of neurotransmitters . This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to enhance neurotransmitter levels and improve cognitive functions . At higher doses, it can lead to toxic effects, including neurotoxicity and adverse behavioral changes . These threshold effects highlight the importance of dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and degradation . The compound’s metabolism can lead to the formation of various metabolites, which may have distinct biological activities. These metabolic pathways are crucial for understanding the compound’s overall impact on cellular functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is critical for its function. This compound is directed to specific cellular compartments, such as the mitochondria and nucleus, where it exerts its effects . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites of action within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiopheneethanamine, N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-, hydrochloride often involves multi-step organic reactions. One common method includes:

  • Starting Material Preparation: : Synthesis begins with the preparation of 2-Thiopheneethanamine and 5-methoxy-2-naphthaldehyde.

  • Condensation Reaction: : These starting materials undergo a condensation reaction, often catalyzed by an acid or base, leading to the formation of the intermediate.

  • Cyclization and Reduction: : The intermediate then undergoes cyclization and subsequent reduction to form the target compound.

  • Hydrochloride Formation: : Finally, the compound is converted into its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reactions but with optimized conditions for yield and purity:

  • Large-scale Reactors: : Reactions are conducted in large reactors with precise control over temperature, pH, and mixing.

  • Purification Steps: : Advanced purification techniques like crystallization, distillation, and chromatography are employed to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-Thiopheneethanamine, N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-, hydrochloride can undergo various chemical reactions:

  • Oxidation: : In the presence of strong oxidizing agents, it can form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can yield thiophene-based secondary amines.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions are possible, leading to different derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide or potassium permanganate for oxidation reactions.

  • Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction.

  • Catalysts: : Acidic or basic catalysts for facilitating substitution reactions.

Major Products

Major products from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, which can further be used in different applications.

Scientific Research Applications

2-Thiopheneethanamine, N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-, hydrochloride has broad applications across multiple fields:

  • Chemistry: : Used as a building block for synthesizing complex organic molecules.

  • Biology: : Serves as a biochemical probe to study receptor binding and signaling pathways.

  • Medicine: : Investigated for its potential therapeutic effects in neurological and psychiatric disorders.

  • Industry: : Utilized in the manufacturing of advanced materials and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Thiopheneethanamine: : Lacks the complex tetrahydronaphthalene structure.

  • N-(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]ethanamine: : Lacks the thiophene ring.

Uniqueness

2-Thiopheneethanamine, N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-, hydrochloride stands out due to the combination of the thiophene ring and tetrahydronaphthalene structure, which imparts unique chemical reactivity and biological activity, making it valuable for diverse scientific research applications.

Properties

IUPAC Name

(2S)-5-methoxy-N-(2-thiophen-2-ylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NOS.ClH/c1-19-17-6-2-4-13-12-14(7-8-16(13)17)18-10-9-15-5-3-11-20-15;/h2-6,11,14,18H,7-10,12H2,1H3;1H/t14-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVOOCGMHFSIKN-UQKRIMTDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC(C2)NCCC3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1CC[C@@H](C2)NCCC3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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